

# An In-depth Technical Guide to 2-bromo-N,N-dimethylpyridin-4-amine

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## Compound of Interest

**Compound Name:** 2-bromo-N,N-dimethylpyridin-4-amine

**Cat. No.:** B1279662

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic characteristics, reactivity, and applications of **2-bromo-N,N-dimethylpyridin-4-amine**. This versatile substituted pyridine serves as a key building block in medicinal chemistry and organic synthesis, particularly in the development of novel therapeutic agents.

## Core Properties and Characteristics

**2-bromo-N,N-dimethylpyridin-4-amine**, with the CAS number 396092-82-3, is a solid at room temperature. Its structure, featuring a bromine atom at the 2-position and a dimethylamino group at the 4-position of the pyridine ring, makes it a valuable intermediate for a variety of chemical transformations.

The fundamental chemical and physical properties of **2-bromo-N,N-dimethylpyridin-4-amine** are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

Property	Value	Reference
IUPAC Name	2-bromo-N,N-dimethylpyridin-4-amine	
Synonyms	2-Bromo-4-(dimethylamino)pyridine	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	396092-82-3	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>9</sub> BrN <sub>2</sub>	<a href="#">[3]</a>
Molecular Weight	201.06 g/mol	<a href="#">[3]</a>
Appearance	Solid	
Purity	≥95%	<a href="#">[1]</a>
Storage Conditions	Inert atmosphere, 2-8°C	<a href="#">[3]</a>

While comprehensive, experimentally verified spectroscopic data for **2-bromo-N,N-dimethylpyridin-4-amine** is not widely available in public literature, analytical data including NMR, HPLC, and LC-MS is available from commercial suppliers.[\[4\]](#) The expected spectral characteristics can be predicted based on its structure and data from closely related analogs.

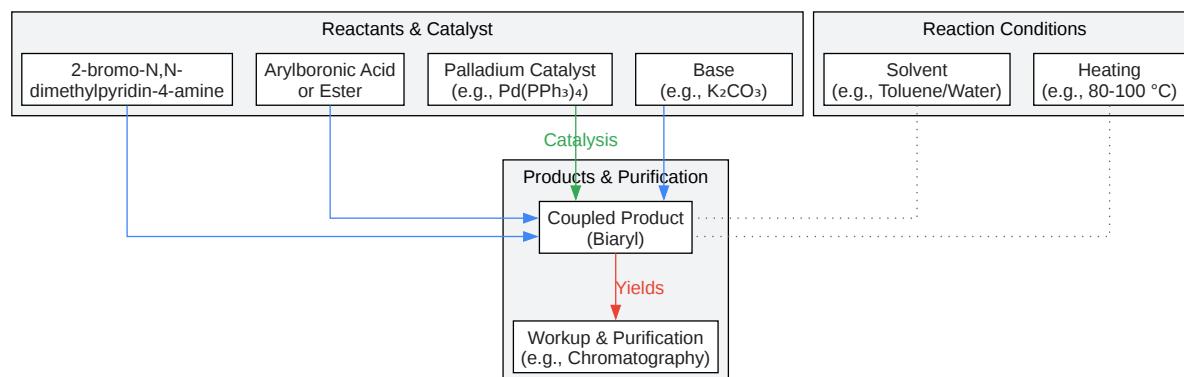
Spectroscopic Data	Predicted/Reported Characteristics	Reference
<sup>1</sup> H NMR	The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the two methyl groups of the dimethylamino substituent.	[5][6]
<sup>13</sup> C NMR	The carbon-13 NMR spectrum is predicted to display signals for the five carbons of the pyridine ring and the two carbons of the dimethylamino group. The carbon atom attached to the bromine (C-2) is expected to be significantly downfield.	[5]
Mass Spectrometry (MS)	The mass spectrum, likely acquired via GC-MS with Electron Ionization (EI), would be characterized by the molecular ion peak and various fragment ions.	[5]
Infrared (IR) Spectroscopy	The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups, including C-H, C=C, C-N, and C-Br bonds.	[5][7]

## Reactivity and Applications in Drug Discovery

**2-bromo-N,N-dimethylpyridin-4-amine** is a valuable building block in organic synthesis, primarily due to the reactivity of the bromine atom on the pyridine ring.[8] The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[9]

The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[8] These reactions are fundamental in medicinal chemistry for constructing carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide variety of substituents and the generation of diverse molecular libraries for drug discovery.[8][10]

The aminopyridine core is a well-established scaffold for the development of kinase inhibitors, which often interact with the hinge region of the kinase ATP-binding site.[9] Derivatives of bromopyridines have been successfully utilized to synthesize potent inhibitors for various kinases, including p38 MAP kinase, a key regulator of inflammatory responses.[9] The unique substitution pattern of **2-bromo-N,N-dimethylpyridin-4-amine** provides a starting point for the synthesis of novel kinase inhibitors targeting critical signaling pathways in diseases such as cancer and inflammatory disorders.[8][9]



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A representative workflow for a Suzuki-Miyaura cross-coupling reaction.

## Experimental Protocols

The following is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction using a bromopyridine derivative. This protocol is based on standard procedures and should be adapted and optimized for specific substrates and scales.

**Objective:** To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of **2-bromo-N,N-dimethylpyridin-4-amine** with an arylboronic acid.

**Materials & Equipment:**

- **2-bromo-N,N-dimethylpyridin-4-amine**
- Arylboronic acid
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
- Base (e.g., potassium carbonate)
- Anhydrous solvent (e.g., toluene, dioxane, or a mixture with water)
- Schlenk tube or round-bottom flask
- Magnetic stirrer and heating mantle/oil bath
- Inert gas supply (Argon or Nitrogen)
- Standard glassware for workup and purification
- Thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring

**Procedure:**

- **Reaction Setup:** To an oven-dried Schlenk tube, add **2-bromo-N,N-dimethylpyridin-4-amine** (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

- **Inert Atmosphere:** Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.
- **Catalyst and Solvent Addition:** Under the inert atmosphere, add the palladium catalyst (0.02-0.05 mmol). Add the anhydrous solvent (5-10 mL) via syringe.
- **Reaction:** Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).
- **Monitoring:** Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

## Safety and Handling

**2-bromo-N,N-dimethylpyridin-4-amine** is classified as a hazardous substance and should be handled with appropriate safety precautions.<sup>[3]</sup> It is an irritant and can cause skin and serious eye irritation.<sup>[1][11]</sup> May cause respiratory irritation.<sup>[1][11]</sup>

Hazard Type	GHS Classification	Hazard Statements	Precautionary Statements
Acute Toxicity	Not explicitly classified, but related compounds are harmful if swallowed, in contact with skin, or if inhaled.	H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.	P261, P280
Skin Irritation	Skin Irrit. 2	H315: Causes skin irritation.	P264, P280, P302+P352, P332+P313
Eye Irritation	Eye Irrit. 2/2A	H319: Causes serious eye irritation.	P280, P305+P351+P338, P337+P313
Respiratory Irritation	STOT SE 3	H335: May cause respiratory irritation.	P261, P271, P304+P340, P312

- **Handling:** Use only in a well-ventilated area, preferably in a fume hood.[\[11\]](#)[\[12\]](#) Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[11\]](#)[\[12\]](#) Avoid breathing dust, fumes, gas, mist, vapors, or spray.[\[11\]](#)[\[12\]](#) Wash hands thoroughly after handling.[\[11\]](#)
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[\[11\]](#) Keep in a dark place.
- **First Aid:** In case of contact with skin, wash with plenty of soap and water.[\[11\]](#) If in eyes, rinse cautiously with water for several minutes.[\[11\]](#) If inhaled, remove to fresh air.[\[11\]](#) Seek medical attention if irritation persists or if you feel unwell.[\[11\]](#)
- **Fire Fighting:** Use water spray, dry chemical, carbon dioxide, or chemical foam to extinguish fires.[\[11\]](#) Hazardous decomposition products include carbon oxides, hydrogen bromide, and nitrogen oxides.[\[11\]](#)

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